Iridium(3+);hexachloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iridium(3+);hexachloride is a useful research compound. Its molecular formula is Cl6Ir2 and its molecular weight is 597.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Decomposition and Redox Reactions

-

Thermal Decomposition :

2IrCl3+3H2→2Ir+6HCl(190°C)[4]

At 763°C, IrCl₃ oxidizes to IrO₂ in air, which decomposes to metallic iridium at 1070°C .

Under hydrogen, direct reduction occurs: -

Halogen Reactions :

3Ir+6F2→IrF6+2IrF3[7]

Reacts with fluorine to form IrF₆ (major) and IrF₃ (minor):

Ligand Substitution and Complex Formation

IrCl₃ serves as a precursor for diverse iridium complexes:

CO₂ Hydrogenation

IrCl₃-derived complexes exhibit exceptional activity in CO₂ hydrogenation to formate. Key mechanistic steps include :

-

Aquation : Chloride ligands displace water under basic conditions.

-

H₂ Activation : Proton-responsive P–OH groups facilitate heterolytic H₂ cleavage.

-

Hydride Formation : Ir–H intermediates react with CO₂/bicarbonate.

-

Formate Elimination : Base-assisted release of formate regenerates the catalyst.

Catalytic performance metrics for select complexes :

| Complex | TON (CO₂) | Formate Concentration (mM) |

|---|---|---|

| 5 | 1,150 | 180 |

| 8 | 1,020 | 175 |

| 9 | 1,210 | 190 |

Photochemical Reactivity

As a photosensitizer, IrCl₃ participates in photoredox reactions via metal-to-ligand charge transfer (MLCT) transitions. UV-Vis spectroscopy reveals absorption bands at 300–400 nm, correlating with its ability to generate long-lived excited states for electron transfer .

Stability and Inertness

IrCl₃ demonstrates notable chemical inertness:

This stability, combined with redox activity, underpins its utility in industrial processes like the Cativa acetic acid synthesis .

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for iridium(III) hexachloride, and how can purity be validated experimentally?

- Methodological Answer: Iridium(III) hexachloride is typically synthesized via chlorination of iridium metal or reduction of higher oxidation state precursors. Key steps include refluxing iridium oxide with concentrated hydrochloric acid under inert conditions. Purity validation requires X-ray diffraction (XRD) to confirm crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis, and UV-vis spectroscopy to detect impurities (e.g., unreacted precursors) . Solubility in water (623.82 g/L) and hydrochloric acid should align with literature benchmarks; deviations may indicate hydration state variations or contaminants .

Q. How can researchers characterize the oxidation state of iridium in hexachloride complexes?

- Methodological Answer: X-ray photoelectron spectroscopy (XPS) is the gold standard for determining oxidation states. For iridium(III) hexachloride, the Ir 4f7/2 binding energy typically ranges between 61–62 eV for Ir(III). Complementary techniques include cyclic voltammetry to assess redox activity and electron paramagnetic resonance (EPR) to rule out paramagnetic Ir(IV) species . Discrepancies between theoretical and observed values may arise from ligand-field effects or sample charging during XPS analysis .

Q. What spectroscopic methods are critical for analyzing the electronic structure of iridium(III) hexachloride?

- Methodological Answer: UV-vis-near-IR spectroscopy identifies d-d transitions and ligand-to-metal charge transfer (LMCT) bands. For example, a strong absorption band near 300 nm in aqueous solutions corresponds to LMCT transitions. Raman spectroscopy can confirm the octahedral [IrCl6]<sup>3−</sup> geometry via symmetric stretching modes (ν1 at ~340 cm<sup>−1</sup>). Discrepancies in peak positions may indicate solvent coordination or decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for iridium(III) hexachloride across different solvents?

- Methodological Answer: Contradictions often arise from hydration state variability (e.g., IrCl3·xH2O) or solvent impurities. Systematic replication under controlled conditions (temperature, humidity) is essential. Use thermogravimetric analysis (TGA) to determine hydration levels and Karl Fischer titration for solvent trace water quantification. Cross-reference solubility with crystal structure data (e.g., monoclinic C2/c symmetry in analogous hexachlorides like Cs3ScCl6) to identify lattice stability factors .

Q. What experimental design considerations are critical for studying iridium(III) hexachloride’s role in oxygen-sensitive luminescence applications?

- Methodological Answer: Oxygen quenching studies require inert-atmosphere setups (glovebox or Schlenk line) to isolate photophysical effects. Use time-resolved photoluminescence (TRPL) to measure emission lifetime (τ) in deaerated vs. oxygenated solutions. Compare quenching constants (kq) with literature values for Ir(III) complexes (e.g., 10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup> range). Control for solvent polarity and temperature, as these modulate oxygen diffusion rates .

Q. How can researchers address inconsistencies in crystallographic data for iridium(III) hexachloride derivatives?

- Methodological Answer: Inconsistencies may stem from polymorphism or counterion effects (e.g., Cs<sup>+</sup> vs. K<sup>+</sup>). Employ single-crystal XRD with high-resolution detectors (e.g., Cu Kα radiation) and refine structures using software like SHELXL. Validate bond lengths (Ir-Cl ≈ 2.34–2.38 Å) and angles against density functional theory (DFT) calculations. Publish raw diffraction data in supplementary materials to enable peer validation .

Q. What strategies optimize the catalytic activity of iridium(III) hexachloride in oxidation reactions while minimizing side reactions?

- Methodological Answer: Ligand tuning (e.g., substituting chloride with cyclometalating ligands) can enhance selectivity. Kinetic studies via in situ IR or NMR spectroscopy identify intermediates (e.g., Ir-Cl-OOH species). Use turnover number (TON) and frequency (TOF) metrics to compare performance. Address side reactions by controlling pH (to prevent hydrolysis) and using radical scavengers (e.g., TEMPO) .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to investigate ligand substitution kinetics in iridium(III) hexachloride?

- Methodological Answer: Use stopped-flow spectrophotometry to monitor substitution rates with varying nucleophiles (e.g., H2O, NH3). Apply the Eigen-Wilkins mechanism to derive rate constants (k1 and k-1). Analyze data using pseudo-first-order kinetics and Arrhenius plots to determine activation parameters (ΔH‡, ΔS‡). Account for solvent effects (e.g., ion-pairing in nonpolar solvents) .

Q. What statistical approaches are recommended for analyzing discrepancies in iridium(III) hexachloride’s thermodynamic stability data?

- Methodological Answer: Perform error propagation analysis on calorimetric data (e.g., ΔHf measurements). Use multivariate regression to assess correlations between stability and variables like ionic radius or solvent dielectric constant. Compare results with computational models (e.g., COSMO-RS) to identify outliers .

Q. How can literature reviews on iridium(III) hexachloride be structured to address gaps in mechanistic understanding?

- Methodological Answer: Adopt a hierarchical review framework: (1) compile synthetic protocols, (2) categorize applications (e.g., catalysis, photophysics), (3) map unresolved mechanistic questions (e.g., ligand exchange pathways). Use citation tracking tools (e.g., Web of Science) to prioritize high-impact studies. Annotate contradictions (e.g., conflicting rate constants) and propose validation experiments .

属性

CAS 编号 |

57866-12-3 |

|---|---|

分子式 |

Cl6Ir2 |

分子量 |

597.1 g/mol |

IUPAC 名称 |

iridium(3+);hexachloride |

InChI |

InChI=1S/6ClH.2Ir/h6*1H;;/q;;;;;;2*+3/p-6 |

InChI 键 |

KIDDZJRYMPEQLT-UHFFFAOYSA-H |

SMILES |

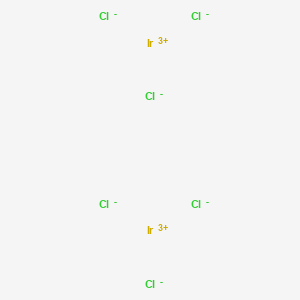

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3] |

规范 SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。